REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>>[CH3:15][N:16]([CH3:18])[CH:17]=[CH:11][C:10]([C:3]1[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=1[OH:1])=[O:12]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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OC1=C(C=CC(=C1)OC)C(C)=O
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Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
|
CUSTOM
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Details
|
was stirred at 90° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature the reaction mixture
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Type
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CUSTOM
|
Details
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provided a yellow precipitate, which
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Type
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WASH
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Details
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was washed with ethyl acetate (3×30 ml), water (2×50 ml)
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Type
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CUSTOM
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Details
|
dried under reduced pressure
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
CN(C=CC(=O)C1=C(C=C(C=C1)OC)O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |